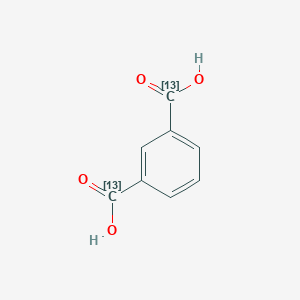

benzene-1,3-dicarboxylic acid

Description

Structure

2D Structure

Properties

IUPAC Name |

benzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/i7+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQVIHTHCMHWDBS-BFGUONQLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[13C](=O)O)[13C](=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80583907 | |

| Record name | Benzene-1,3-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112043-90-0 | |

| Record name | Benzene-1,3-(~13~C_2_)dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80583907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 112043-90-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Benzene 1,3 Dicarboxylic Acid and Its Functionalized Derivatives

Established Synthetic Routes for Benzene-1,3-dicarboxylic Acid

The synthesis of this compound is well-established, with methods ranging from multi-step laboratory preparations to large-scale industrial oxidation processes.

Multi-Step Synthesis Pathways

In a laboratory setting, this compound can be prepared through various multi-step sequences. One historical method involves the fusion of potassium meta-sulfobenzoate with potassium formate. atamanchemicals.comatamanchemicals.com Another approach is the reaction of meta-bromobenzoate with potassium formate. atamanchemicals.com These methods, while effective for small-scale synthesis, often involve harsh reaction conditions and costly reagents, making them less suitable for industrial production. google.com A more contemporary multi-step synthesis might involve the palladium-catalyzed carboxylation of benzoic acid derivatives, offering a route to dicarboxylic acids through C-H activation and carbonylation. acs.org

Oxidation Reactions in Chemical Synthesis

The predominant industrial method for producing this compound is the liquid-phase oxidation of meta-xylene. atamanchemicals.comatamanchemicals.comacs.orggoogle.com This process typically utilizes molecular oxygen (from air) as the oxidant and is carried out in an acetic acid solvent. acs.orggoogle.com A cobalt-manganese catalyst system is commonly employed to facilitate the reaction. atamanchemicals.comatamanchemicals.comacs.org The reaction proceeds through the oxidation of the methyl groups on m-xylene (B151644) to carboxylic acid functionalities. acs.org While highly efficient for large-scale production, this method can be energy-intensive and requires careful management of the catalyst and solvent. epo.org Researchers have also explored bromine-free catalytic systems to mitigate corrosion issues associated with bromide promoters. researchgate.net

Green Chemistry Approaches in Derivative Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods for isophthalic acid derivatives. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. One example is the use of solvent-free reaction techniques. For instance, the synthesis of 5-substituted derivatives of isophthalic acid has been achieved by reacting dimethyl 5-hydroxyisophthalate with allyl glycidyl (B131873) ether in the absence of a solvent, which minimizes waste. nih.gov Another green approach involves the use of water as a solvent, which is a cheap, non-oxidizable, and less corrosive alternative to acetic acid. epo.org Additionally, the development of catalysts that can operate under milder conditions and be easily recycled contributes to the greening of these synthetic processes.

Large-Scale and Scalable Synthetic Protocols

The industrial production of this compound is a large-scale operation, with billions of kilograms produced annually. atamanchemicals.com The primary scalable protocol is the catalytic oxidation of m-xylene. atamanchemicals.comatamanchemicals.com For this process to be economically viable on a large scale, several factors are critical, including catalyst efficiency, reaction temperature and pressure, and the ability to handle the resulting product slurry. google.com For instance, in batch oxidation processes, the conversion rate is often controlled to prevent the formation of a thick slurry of isophthalic acid, which can be difficult to manage. google.com

For the synthesis of derivatives, scalable methods are also being developed. For example, a practical and scalable synthesis of 1,3-adamantanediol, a related dicarboxylic acid derivative, has been reported with isolated yields of up to 95% and the potential for industrial production. acs.org Similarly, the synthesis of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid has been achieved on a multigram scale through a flow photochemical reaction, demonstrating a scalable approach to complex derivatives. nih.gov

Design and Synthesis of Functionalized this compound Ligands

Functionalized this compound derivatives are of great interest for their use as ligands in the construction of metal-organic frameworks (MOFs) and other coordination polymers. The introduction of specific functional groups onto the isophthalic acid backbone allows for the tuning of the resulting material's properties.

Introduction of Heteroatom-Containing Substituents

The introduction of heteroatoms such as nitrogen, oxygen, and sulfur onto the this compound framework is a key strategy for creating functionalized ligands with tailored properties. These substituents can influence the coordination chemistry, porosity, and catalytic activity of the resulting materials.

Nitro-functionalized Derivatives: 5-Nitroisophthalic acid is a common building block synthesized by the nitration of isophthalic acid. google.comchemicalbook.com This can be achieved using a mixture of nitric acid and sulfuric acid. google.com Continuous flow synthesis methods for 5-nitroisophthalic acid have been developed to improve safety and efficiency. google.com The nitro group can subsequently be reduced to an amino group, providing a pathway to further functionalization. google.com

Amino-functionalized Derivatives: Amino-functionalized isophthalic acids are valuable for their ability to engage in hydrogen bonding and act as basic sites in materials. 5-Aminoisophthalic acid can be synthesized by the reduction of 5-nitroisophthalic acid, for example, through catalytic hydrogenation. google.comresearchgate.net Chiral amino acids have also been incorporated into isophthalic acid ligands to create homochiral metal-organic frameworks. acs.orgacs.org

Hydroxy-functionalized Derivatives: Hydroxy-substituted isophthalic acids, such as 5-hydroxyisophthalic acid and 2-hydroxyisophthalic acid, serve as versatile precursors for further modification. nih.govgoogle.comresearchgate.net For example, the phenolic hydroxyl group of dimethyl 5-hydroxyisophthalate can undergo nucleophilic substitution to introduce various functionalities. nih.gov 2,5-Dihydroxyisophthalic acid can be synthesized from 2-hydroxyisophthalic acid via an Elbs persulfate oxidation followed by hydrolysis. google.comnih.gov

Sulfo-functionalized Derivatives: The introduction of a sulfonic acid group, as in 5-sulfoisophthalic acid, enhances the water solubility and coordination ability of the ligand. acs.orgresearchgate.net It is typically synthesized by the sulfonation of isophthalic acid using oleum. google.comgoogle.com Purification of the crude product is an important step to obtain a high-purity material. google.comgoogle.com

| Functional Group | Starting Material | Key Reagents/Reaction Type | Reference(s) |

| Nitro (-NO₂) | Isophthalic acid | Nitric acid, Sulfuric acid (Nitration) | google.comchemicalbook.com |

| Amino (-NH₂) | 5-Nitroisophthalic acid | H₂, Pd/C or Pt/C (Catalytic Hydrogenation) | google.comresearchgate.net |

| Hydroxy (-OH) | 2-Hydroxyisophthalic acid | Persulfate (Elbs Oxidation) | google.comnih.gov |

| Sulfo (-SO₃H) | Isophthalic acid | Oleum (Sulfonation) | google.comgoogle.com |

Synthetic Strategies for Benzo-1,4-thiazine-3-carboxylic Acid Derivatives

The synthesis of 4H-benzo[b] atamanchemicals.comCurrent time information in Bangalore, IN.thiazine-3-carboxylic acid derivatives represents a significant area of research in heterocyclic chemistry. The primary synthetic route involves the coupling of aminothiols with bromopyruvates. nih.govnih.gov This method assembles the core benzothiazine structure. A notable side reaction observed during this process is the oxidative dimerization of the starting materials, which leads to the formation of corresponding benzothiazine dimers as isolatable products. nih.govnih.gov

A key challenge in the synthetic utilization of these compounds is the low stability of the 4H-benzo[b] atamanchemicals.comCurrent time information in Bangalore, IN.thiazine-3-carboxylic acid derivatives under both acidic and basic conditions. nih.gov This instability complicates subsequent reactions, such as direct coupling with amino acids. nih.gov To overcome this, linear synthetic approaches have been developed where the benzothiazine moiety is constructed from pyruvic acid that is already attached to an amino acid. nih.gov

Table 2: General Synthetic Approach for Benzo-1,4-thiazine-3-carboxylic Acid Derivatives

| Step | Description | Key Reactants | Notes | Citation(s) |

|---|---|---|---|---|

| Assembly | Coupling reaction to form the benzothiazine ring system. | Aminothiols, Bromopyruvates | The core cyclization step. | nih.govnih.govresearchgate.net |

| Side Reaction | Oxidative dimerization of starting materials. | Aminothiols | Leads to the formation of benzothiazine dimers as byproducts. | nih.govnih.gov |

| Functionalization | Coupling with amino acids. | Benzothiazine derivative, Amino acid | Direct coupling often fails due to instability; linear synthesis is a more successful alternative. | nih.gov |

Preparation of Bis(pyrrolidone)-Based Dicarboxylic Acid Derivatives

Bis(pyrrolidone)-based dicarboxylic acids are renewable monomers that can be synthesized from itaconic acid. The general preparation involves a bulk reaction between itaconic acid and an α,ω-aliphatic diamine in a 2:1 molar ratio. nih.govacs.org This reaction proceeds via an aza-Michael addition. nih.govacs.org Often, the synthesis is conducted using only water as a catalyst, highlighting a green chemistry approach. nih.govacs.org

The resulting monomers can be isolated in high purity through recrystallization. acs.org Research findings indicate that the yield of these dicarboxylic acids is highly dependent on the length of the methylene (B1212753) spacer in the diamine used. nih.govacs.org Specifically, diamines with an even number of methylene spacers tend to produce the corresponding dicarboxylic acids in higher yields. nih.govacs.org These monomers, such as N,N′-octamethylene-bis(pyrrolidone-4-carboxylic acid) (BP-C₈), are valuable in the synthesis of thermoset resins and poly(ester-amide)s. acs.orgfrontiersin.org

Table 3: Representative Synthesis of a Bis(pyrrolidone)-Based Dicarboxylic Acid

| Product Name | Abbreviation | Starting Materials | Reaction Type | Conditions | Yield | Citation(s) |

|---|---|---|---|---|---|---|

| N,N′-octamethylene-bis(pyrrolidone-4-carboxylic acid) | BP-C₈ | Itaconic acid, 1,8-Octanediamine | Bulk aza-Michael addition | Heated in bulk to 180 °C for 18 h | 89% | acs.org |

Regioselective Synthesis of Substituted Isomers

The functionalization of the this compound core at specific positions is crucial for tailoring its properties for advanced applications. Regioselective synthesis allows for the controlled introduction of substituents onto the aromatic ring. The two existing carboxylic acid groups are meta-directing and deactivating, which influences the position of subsequent electrophilic aromatic substitutions, primarily directing incoming groups to the C-5 position.

Several methods have been established for the regioselective synthesis of 5-substituted isophthalic acid derivatives:

Nitration: Isophthalic acid can be nitrated to produce 5-nitroisophthalic acid. chemicalbook.com A common method involves reacting isophthalic acid with a mixture of sulfuric acid and nitric acid. chemicalbook.com

Sulfonation: The introduction of a sulfonate group at the 5-position can be achieved by heating isophthalic acid with fuming sulfuric acid. google.com The resulting isophthalic acid-5-sulfonic acid can then be neutralized to form its salt, such as isophthalic acid-5-sodium sulfonate. google.com

Functionalization via a Hydroxyl Group: Another strategy involves starting with a precursor like dimethyl 5-hydroxyisophthalate. The phenolic hydroxyl group at the C-5 position can be functionalized, for example, by reaction with an epoxide like allyl glycidyl ether, to introduce ether-linked side chains. nih.gov The ester groups are subsequently hydrolyzed to yield the 5-substituted dicarboxylic acid. nih.gov

Table 4: Comparison of Regioselective Synthesis Methods for Isophthalic Acid Isomers

| Target Compound | Starting Material | Key Reagents | Key Conditions | Position of Substitution | Citation(s) |

|---|---|---|---|---|---|

| 5-Nitroisophthalic acid | Isophthalic acid | Nitric acid, Sulfuric acid | Reaction at 75°C | C-5 | chemicalbook.com |

| Isophthalic acid-5-sodium sulfonate | Isophthalic acid | Fuming sulfuric acid, then NaOH | Heating at 186-196°C, then neutralization | C-5 | google.com |

| 5-substituted isophthalic acid (ether-linked) | Dimethyl 5-hydroxyisophthalate | Allyl glycidyl ether, Base catalyst, then NaOH for hydrolysis | Solvent-free reaction, then hydrolysis | C-5 | nih.gov |

Coordination Chemistry and Metal Organic Frameworks Mofs of Benzene 1,3 Dicarboxylic Acid

Ligand Design and Coordination Modes of Benzene-1,3-dicarboxylic Acid and Its Derivatives

The utility of this compound in constructing coordination polymers stems from its adaptable nature as a ligand. The two carboxyl groups can be fully or partially deprotonated, influencing its coordination behavior. ekb.eg This flexibility allows it to act as both a hydrogen-bond donor and acceptor, contributing to the formation of diverse structural motifs. ekb.eg

Monocarboxylate and Dicarboxylate Binding Motifs

The carboxylate groups of this compound can coordinate to metal centers in several ways. In its partially deprotonated form (monovalent anion), it can act as a terminal ligand, coordinating through one carboxylate group while the other remains protonated. nih.gov When fully deprotonated (divalent anion), both carboxylate groups can bind to one or more metal centers, acting as a bridging ligand to form higher-dimensional structures. nih.gov This dual-binding capability is crucial in the formation of one-, two-, and three-dimensional coordination polymers. nih.govacs.org For instance, in a cadmium-based polymer, the isophthalate (B1238265) ligand was observed to link metal centers in various modes, leading to the formation of structures with different dimensionalities. acs.org

Multi-Dentate Ligands Incorporating this compound Scaffolds

To create more complex and functional MOFs, the this compound scaffold is often incorporated into larger, multi-dentate ligands. bath.ac.uk These ligands can contain additional coordinating groups, such as pyridyl, triazolyl, or other carboxylate moieties, which can bind to metal centers and influence the final structure and properties of the resulting framework. acs.orgacs.orgacs.org

For example, a ligand incorporating a triazole group, 5-(4H-1,2,4-triazol-4-yl)this compound, has been used to construct a variety of coordination complexes with metals like copper, cobalt, nickel, and manganese. acs.orgacs.org The combination of the carboxylate and triazole groups provides multiple coordination sites, leading to the formation of intricate 3D frameworks. acs.org Similarly, the introduction of a pyridyl group, as in 5-{(pyridin-4-ylmethyl)amino} isophthalic acid, has led to the synthesis of 2D and 3D coordination polymers with catalytic properties. acs.org

Another approach involves creating larger tetracarboxylate ligands by linking two isophthalic acid units. For instance, 5-(bis(4-carboxybenzyl)amino)isophthalic acid has been used to prepare 2D and 3D MOFs with photocatalytic activities. researchgate.net The use of mixed-ligand systems, combining this compound with other ligands like dipyrido[3,2-d:2',3'-f]quinoxaline, has also been shown to be an effective strategy for designing novel coordination polymers with specific architectures. acs.org

A summary of representative multi-dentate ligands based on the this compound scaffold is presented in the interactive table below.

| Ligand Name | Additional Functional Groups | Resulting MOF Dimensionality | Metal Centers Used | Reference |

| 5-(4H-1,2,4-triazol-4-yl)this compound | Triazole | 3D | Cu, Co, Ni, Mn | acs.orgacs.org |

| 5-((carboxymethyl)amino)isophthalic acid | Amine, Carboxylate | 1D, 2D, 3D | Cd, Zn, Cu, Co | bath.ac.ukrsc.org |

| 5-{(pyridin-4-ylmethyl)amino} isophthalic acid | Pyridyl, Amine | 2D, 3D | Cu, Zn, Cd | acs.org |

| 5-[(4-carboxyphenoxy)methyl]this compound | Carboxylate, Ether | 1D, 2D | Cd, Mn | iucr.org |

| 5-(bis(4-carboxybenzyl)amino)isophthalic acid | Amine, Carboxylate | 2D, 3D | Zn, Mn, Cd, Pb | researchgate.net |

| 5-(pyridin-3-yl)isophthalic acid | Pyridyl | Coordination Cages | Co | rsc.orgresearchgate.net |

| 5-(5-fluoropyridin-3-yl)isophthalic acid | Pyridyl, Fluorine | Coordination Cages | Co | rsc.orgresearchgate.net |

pH-Dependent Coordination Behavior

The coordination behavior of this compound and its derivatives is highly sensitive to the pH of the reaction medium. bath.ac.uk The degree of deprotonation of the carboxylic acid groups is directly influenced by pH, which in turn dictates the coordination mode of the ligand and the resulting dimensionality and topology of the coordination polymer. ekb.egacs.org

For example, in the synthesis of coordination complexes with 5-(4H-1,2,4-triazol-4-yl)this compound, adjusting the pH resulted in either partial or complete deprotonation of the ligand, leading to the formation of different 3D frameworks. acs.org Similarly, the reaction of a dicarboxyl-functionalized arylhydrazone of barbituric acid with zinc(II) and cadmium(II) ions under different pH conditions yielded one-dimensional coordination polymers in acidic medium and a mononuclear complex or a different 1D polymer in basic medium. rsc.org The formation of different calixarene-based metal-organic coordination cages with cobalt was also found to be pH-dependent, with tetrahedral cages forming in the presence of a base and truncated octahedral cages forming upon the addition of acid. rsc.orgresearchgate.net This pH-dependent structural diversity highlights the importance of controlling reaction conditions to achieve desired framework architectures. acs.org

Synthesis and Construction of Metal-Organic Frameworks and Coordination Polymers

The synthesis of MOFs and coordination polymers using this compound and its derivatives is typically achieved through solvothermal or hydrothermal methods. bath.ac.ukmassey.ac.nz These techniques involve heating a mixture of the metal salt and the organic ligand in a sealed vessel, often in the presence of a solvent or a mixture of solvents. rsc.org

Solvothermal and Hydrothermal Synthesis Techniques

Solvothermal and hydrothermal syntheses are widely employed for the crystallization of MOFs. rsc.orgbohrium.comnih.govacs.org These methods utilize elevated temperatures and pressures to increase the solubility of the reactants and promote the formation of well-ordered crystalline structures. rsc.org The choice of solvent can significantly influence the resulting structure, as demonstrated by the synthesis of two different zinc-based coordination polymers using 5-methyl isophthalic acid in different aqueous organic solvent mixtures. rsc.org

Hydrothermal synthesis, which uses water as the solvent, is a common method for preparing coordination polymers. For example, several cadmium(II) and manganese(II) coordination polymers have been synthesized using a tricarboxylic acid ligand and 2,2′-bipyridine under hydrothermal conditions. iucr.org Similarly, a series of coordination complexes with various metal ions were constructed using 5-(4H-1,2,4-triazol-4-yl)this compound under hydrothermal conditions. acs.org

Solvothermal synthesis, which employs organic solvents or a mixture of organic solvents and water, offers a wider range of reaction conditions. Three new isostructural MOFs were synthesized via a solvothermal method using 5-triazole isophthalic acid with zinc(II), cobalt(II), and cadmium(II). rsc.org A lanthanide-based MOF was also prepared under solvothermal conditions using a multi-dentate ligand containing tetrazole and carboxylate moieties. bohrium.com

Utilization of Various Metal Centers

A wide variety of metal centers have been incorporated into MOFs and coordination polymers based on this compound and its derivatives. The choice of the metal ion is a critical factor that influences the coordination geometry, and consequently, the final structure and properties of the material. rsc.orgacs.org

Commonly used metal ions include those from the d-block and f-block elements. Transition metals such as zinc(II), cadmium(II), copper(II), cobalt(II), nickel(II), and manganese(II) are frequently employed due to their versatile coordination preferences. acs.orgbath.ac.ukacs.orgacs.orgacs.orgiucr.orgrsc.orgrsc.orgrsc.orgnih.gov For instance, zinc(II) and cadmium(II) have been used to construct coordination polymers with a dicarboxyl-functionalized arylhydrazone of barbituric acid. rsc.org Copper(II), zinc(II), and cadmium(II) have been reacted with 5-{(pyridin-4-ylmethyl)amino} isophthalic acid to form 2D and 3D frameworks. acs.org

Lanthanide ions, such as samarium(III) and terbium(III), have also been utilized to create MOFs with interesting photoluminescent properties. rsc.org Two isostructural lanthanide-based MOFs were synthesized solvothermally using 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid. rsc.org Alkali metals like lithium, sodium, rubidium, and cesium have also been used to form complexes with isophthalic acid, where the coordination number increases with the size of the cation. acs.org

The following interactive table provides a non-exhaustive list of metal centers used in the synthesis of MOFs and coordination polymers with this compound and its derivatives, along with the corresponding ligand and resulting framework type.

| Metal Center | Ligand Used | Framework Type | Reference |

| Cadmium(II) | This compound, Dipyrido[3,2-d:2',3'-f]quinoxaline | 1D Ribbon | acs.org |

| Cadmium(II) | 5-((carboxymethyl)amino)isophthalic acid | 1D, 2D, 3D | bath.ac.uk |

| Zinc(II) | 5-methyl isophthalic acid | 3D | rsc.org |

| Cobalt(II) | 5-triazole isophthalic acid | 3D | rsc.org |

| Manganese(II) | 5-methoxy isophthalic acid | 3D | rsc.org |

| Copper(II) | 5-{(pyridin-4-ylmethyl)amino} isophthalic acid | 2D | acs.org |

| Nickel(II) | 5-methyl isophthalic acid | 1D | rsc.org |

| Samarium(III) | 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | 3D | rsc.org |

| Terbium(III) | 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | 3D | rsc.org |

| Lithium(I) | Isophthalic acid | Coordination Complex | acs.org |

| Sodium(I) | Isophthalic acid | Coordination Complex | acs.org |

| Lead(II) | 5-(bis(4-carboxybenzyl)amino)isophthalic acid | 3D | researchgate.net |

Mixed-Ligand Coordination Polymer Design and Synthesis

The design and synthesis of mixed-ligand coordination polymers incorporating this compound have emerged as a powerful strategy to construct novel materials with tailored structures and functionalities. This approach involves the synergistic coordination of isophthalate with other organic ligands, often N-donor linkers, to metal centers. The selection of the secondary ligand is crucial as its geometry, flexibility, and functional groups can significantly influence the final architecture of the coordination polymer.

For instance, the combination of isophthalic acid with various bis(imidazole) ligands has been shown to produce a range of structures. The introduction of linear bis(imidazole) ligands with different lengths and rigidities into a Co(II)-isophthalate system can result in three-fold interpenetrating 3D MOFs. researchgate.net In contrast, using a V-shaped, semi-flexible bis(imidazole) ligand can lead to the formation of a 2D double-layered network. researchgate.net Similarly, the reaction of Cd(II) with isophthalic acid derivatives and a bis(imidazolyl) amine ligand has yielded isostructural frameworks. acs.org

The synthesis of mixed-ligand copper(II)-MOFs has been achieved using isophthalic acid and trimesic acid. rsc.org By varying the ratio of these two carboxylate ligands, a series of MOFs with different properties can be obtained. This highlights the tunability offered by the mixed-ligand approach.

The deliberate use of a secondary ligand can also prevent the formation of highly symmetric, interpenetrated structures that might otherwise form with a single linker. By introducing a second ligand, it is possible to fine-tune the dimensionality and topology of the resulting framework, leading to materials with specific desired properties.

Table 1: Examples of Mixed-Ligand Coordination Polymers with this compound

| Metal Ion | Isophthalate Derivative | Co-Ligand | Resulting Structure | Reference |

|---|---|---|---|---|

| Co(II) | 5-(2-methylimidazol-1-yl) isophthalic acid | 1,4-bis(1-imidazolyl)benzene | 3D interpenetrating MOF | researchgate.net |

| Co(II) | 5-(2-methylimidazol-1-yl) isophthalic acid | 4,4'-bis(imidazol-1-yl)diphenyl ether | 2D double-layered network | researchgate.net |

| Cd(II) | Isophthalic acid | Bis(4-(1H-imidazol-1-yl)phenyl)amine | 3D iso-framework | acs.org |

| Cd(II) | 5-hydroxyisophthalic acid | Bis(4-(1H-imidazol-1-yl)phenyl)amine | 3D iso-framework | acs.org |

| Cu(II) | Isophthalic acid | Trimesic acid | Mixed-ligand MOF | rsc.org |

Formation of Secondary Building Units (SBUs) and Their Topologies

The concept of the secondary building unit (SBU) is central to the rational design and synthesis of MOFs. SBUs are well-defined multinuclear metal-containing clusters that act as nodes in the construction of the extended framework. The geometry and connectivity of the SBU, dictated by the coordination environment of the metal ions and the binding modes of the organic linkers, play a crucial role in determining the final topology of the MOF.

In the context of this compound-based MOFs, a variety of SBUs have been identified. A common SBU is the dinuclear "paddlewheel" cluster, [M₂(COO)₄], where two metal ions are bridged by four carboxylate groups. This paddlewheel SBU can be further connected by the isophthalate linkers to form frameworks of varying dimensionality and topology. For example, in a copper-based MOF, [Cu₂(COO)₄] paddlewheel SBUs are linked to form a trinodal (4,4,4)-connected three-dimensional framework. ugent.be

Beyond the paddlewheel, other SBUs have been observed. In a series of cobalt(II)-MOFs constructed from 5-substituted isophthalic acids, binuclear Co₂(COO)₄ units are present. rsc.org In some cadmium(II) complexes, the reaction conditions and the coordination modes of a tetrazolyl-functionalized isophthalic acid ligand have led to the formation of trinuclear [Cd₃(COO)₂(N₄C)₂] and pentanuclear [Cd₅(μ₃-OH)(COO)₂(N₄C)₃] clusters. rsc.org The formation of these different SBUs can lead to frameworks with distinct topologies, such as a (3,6)-connected ant net or a (3,4,10)-connected 2D layer. rsc.org

The topology of the resulting network is a direct consequence of the connectivity of the SBU. For instance, a 6-connected SBU can lead to a pcu (primitive cubic) topology, while the combination of different SBUs can result in more complex, multi-nodal nets. The ability to control the formation of specific SBUs through the careful selection of metal ions, ligands, and reaction conditions is a key aspect of reticular chemistry, enabling the targeted synthesis of MOFs with desired structural features.

Table 2: Selected Secondary Building Units (SBUs) in this compound MOFs

| SBU | Metal Ion(s) | Isophthalate Derivative | Resulting Topology | Reference |

|---|---|---|---|---|

| [Cu₂(COO)₄] paddlewheel | Cu(II) | 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid | (4,4,4)-connected 3D framework | ugent.be |

| [Co₂(COO)₄] binuclear unit | Co(II) | 5-substituted isophthalic acids | 3D network with CdS or pcu topology | rsc.org |

| [Cd₃(COO)₂(N₄C)₂] trinuclear cluster | Cd(II) | 5-(1H-tetrazol-5-yl)isophthalic acid | (3,6)-connected ant net | rsc.org |

| [Cd₅(μ₃-OH)(COO)₂(N₄C)₃] pentanuclear cluster | Cd(II) | 5-(1H-tetrazol-5-yl)isophthalic acid | (3,4,10)-connected 2D layer | rsc.org |

| Tetranuclear [Co₄(COO)₆(μ₃-OH)₂] cluster | Co(II) | 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid | (3,6)-connected kgd topology | ugent.be |

Structural Diversity and Dimensionality of Coordination Architectures

The coordination of this compound to metal centers gives rise to a remarkable structural diversity, with architectures spanning one, two, and three dimensions. The final dimensionality is influenced by a combination of factors including the coordination preferences of the metal ion, the coordination modes of the isophthalate ligand, the presence of co-ligands, and the reaction conditions such as solvent and temperature.

One-Dimensional (1D) Coordination Chains and Ribbons

One-dimensional structures are a common motif in the coordination chemistry of this compound. These can range from simple linear or zigzag chains to more complex ribbon-like structures. In many cases, the dimensionality is controlled by the use of terminal co-ligands that saturate the coordination sites on the metal centers, preventing extension into higher dimensions.

For example, the reaction of copper(II) or cobalt(II) with 5-bromoisophthalic acid and pyridine (B92270) results in the formation of 1D chain structures. researchgate.netrsc.org In these compounds, the pyridine molecules act as terminal ligands, coordinating to the metal centers and preventing the formation of 2D or 3D networks. Similarly, a one-dimensional coordination polymer of Cu(II) with 5-[(imidazol-1-yl)methyl]this compound has been synthesized, where each Cu(II) cation is linked to four neighboring ligands to form polymeric chains. researchgate.net

More intricate 1D architectures, such as "ribbons of rings," have also been reported. A zinc(II) coordination polymer with 5-methoxy isophthalic acid forms a 1D polymer where pairs of tetrahedral zinc centers are connected by carboxylate groups into dimers, which then propagate into a ribbon-like structure. acs.org The formation of these 1D motifs is often a stepping stone to higher-dimensional structures, where the chains can be linked by pillaring ligands or through intermolecular interactions like hydrogen bonding.

Table 3: Examples of One-Dimensional Coordination Polymers

| Metal Ion | Isophthalate Derivative | Co-Ligand | Structural Description | Reference |

|---|---|---|---|---|

| Cu(II) | 5-bromoisophthalic acid | Pyridine | 1D chain | researchgate.netrsc.org |

| Co(II) | 5-bromoisophthalic acid | Pyridine | 1D chain | researchgate.netrsc.org |

| Cu(II) | 5-[(imidazol-1-yl)methyl]this compound | - | 1D polymeric chain | researchgate.net |

| Zn(II) | 5-methoxyisophthalic acid | Acetate | 1D 'ribbon of rings' | acs.org |

| Co(II) | This compound | 4-aminopyridine | 1D helical chain | researchgate.net |

Two-Dimensional (2D) Layered Networks

By employing suitable reaction strategies, one-dimensional chains of metal-isophthalate units can be linked together to form two-dimensional layered networks. A common approach is the use of bifunctional "pillar" ligands that bridge adjacent 1D chains.

A clear example of this is the extension of a 1D Cu(II)-isophthalate chain into a 2D structure by replacing the terminal pyridine ligands with the pillaring ligand 1,2-bis(4-pyridyl)ethane (B167288) (bpe). researchgate.netrsc.org The bpe ligand connects adjacent chains, resulting in a 2D layered structure. Similarly, a Cd(II) coordination polymer with benzene-1,4-dicarboxylic acid and a benzimidazole-based ligand forms an extended 2D carboxylate layer structure. nih.gov

The nature of the metal ion and the isophthalate ligand can also directly lead to the formation of 2D networks without the need for a separate pillaring ligand. For instance, a zinc(II) polymer with 5-methoxy isophthalic acid and water as a co-ligand crystallizes as a 2D polymer containing two distinct pentanuclear zinc clusters. acs.org In another case, a cobalt(II)-MOF based on 5-nitroisophthalic acid and an imidazolyl co-ligand exhibits a two-fold interpenetrating 2D square-grid planar network. nih.gov These 2D layers can be further organized into 3D supramolecular architectures through hydrogen bonding or π-π stacking interactions.

Table 4: Examples of Two-Dimensional Coordination Polymers

| Metal Ion | Isophthalate Derivative | Co-Ligand | Network Topology/Description | Reference |

|---|---|---|---|---|

| Cu(II) | Isophthalic acid | 1,2-bis(4-pyridyl)ethane | 2D layered structure | researchgate.netrsc.org |

| Cd(II) | Benzene-1,4-dicarboxylic acid | 2-(pyridin-3-yl)-1H-benzimidazole | 2D carboxylate layer | nih.gov |

| Zn(II) | 5-methoxyisophthalic acid | Water | 2D polymer with Zn₅(OH)₂ clusters | acs.org |

| Co(II) | 5-nitroisophthalic acid | Imidazolyl ligand | 2D (4,4) square-grid network | nih.gov |

| Co(II) | 5-((4-carboxypyridin-2-yl)oxy) isophthalic acid | - | 2D layered network with (3,6)-connected kgd topology | ugent.be |

Three-Dimensional (3D) Frameworks and Interpenetrated Structures

The construction of three-dimensional frameworks represents the pinnacle of complexity in the coordination chemistry of this compound. These 3D MOFs are of particular interest due to their potential for porosity and applications in areas such as gas storage and catalysis. The formation of 3D structures can be achieved through various synthetic strategies, often involving the self-assembly of metal ions and isophthalate linkers, sometimes in the presence of auxiliary ligands that promote the extension of the network in all three dimensions.

For example, a manganese(II) MOF with 5-methoxythis compound forms a 3D framework with a pts net topology, containing one-dimensional channels. The use of mixed-ligand systems, as discussed earlier, is also a prominent route to 3D frameworks. Five 3D Co(II)-MOFs have been constructed from 5-(2-methylimidazol-1-yl) isophthalic acid and different bis(imidazole) ligands, some of which exhibit three-fold interpenetration. researchgate.net

Interpenetration is a phenomenon where two or more independent frameworks are intertwined and coexist within the same crystal lattice. While interpenetration can sometimes reduce the accessible pore volume of a MOF, it can also enhance the stability of the framework. Two-fold interpenetrated 3D frameworks of Zn(II) have been synthesized using N,N'-bis(5-isophthalic acid)naphthalenediimide and bipyridyl ethane (B1197151) or ethylene (B1197577) co-ligands. These interpenetrated structures still possess 1D channels. The degree of interpenetration can be influenced by factors such as the length and rigidity of the linkers and the reaction conditions.

Table 5: Examples of Three-Dimensional and Interpenetrated Coordination Polymers

| Metal Ion | Isophthalate Derivative | Co-Ligand | Dimensionality/Feature | Reference |

|---|---|---|---|---|

| Mn(II) | 5-methoxythis compound | Dimethylformamide | 3D pts net | |

| Co(II) | 5-(2-methylimidazol-1-yl) isophthalic acid | 1,4-bis(1-imidazolyl)benzene | 3-fold interpenetrating 3D MOF | researchgate.net |

| Zn(II) | N,N'-bis(5-isophthalic acid)naphthalenediimide | 1,2-bis(4-pyridyl)ethane | 2-fold interpenetrated 3D framework | |

| Cu(II) | 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | 2,2'-bipyridine | 3D metal-organic framework | |

| Cd(II)/Na(I) | This compound | Dimethylformamide, Water | 3D heterobimetallic framework |

Polymorphism in Coordination Polymers

Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. In the context of coordination polymers, polymorphism is a significant phenomenon as different polymorphs of the same chemical composition can exhibit vastly different physical and chemical properties, including porosity, catalytic activity, and luminescence. The formation of a particular polymorph can be highly sensitive to subtle changes in synthesis conditions such as temperature, solvent, concentration, and the presence of modulators or templates. researchgate.net

While the study of polymorphism in benzene-1,3,5-tricarboxamide-based systems has shown how solution conditions can modulate the formation of different supramolecular structures like ribbons, membranes, and hollow tubes, acs.org similar principles apply to coordination polymers. The same combination of a metal ion and an organic linker can yield different framework topologies. researchgate.net For instance, two polymorphs of a copper-based MOF with 1,3,5-benzenetrisethynylbenzoic acid, both built from copper paddlewheel SBUs, were found to have different topologies (pto and tbo ), which resulted in a 40% difference in nitrogen uptake.

The choice of solvent can be a critical factor in inducing polymorphism. In the synthesis of Sn(II) coordination polymers with benzene-1,3,5-tricarboxylic acid, the use of a water-methanol mixture with LiOH led to a new polymorph with a three-dimensionally connected structure, different from the one prepared in aqueous KOH solution. This highlights the subtle interplay of kinetic and thermodynamic factors during the self-assembly process that can be directed to favor the crystallization of a specific polymorphic form. The deliberate control over polymorphism is a key challenge and opportunity in the design of functional MOFs.

Functional Properties of this compound-Based MOFs and Coordination Polymers

Catalytic Activity in Organic Transformations

This compound-based MOFs have demonstrated significant potential as heterogeneous catalysts in various organic reactions. The catalytic activity often stems from the presence of accessible metal sites, functional groups on the linker, or the synergistic effect between the metal and the organic framework.

One area of application is in oxidation reactions. For instance, MOFs constructed from 5-{(pyridin-4-ylmethyl)amino}isophthalic acid and metal ions like copper(II), zinc(II), and cadmium(II) have been shown to be effective heterogeneous catalysts. acs.org The copper-based MOF, in particular, acts as a highly efficient catalyst for the solvent-free microwave-assisted peroxidative oxidation of primary and secondary alcohols. acs.org These catalysts are noted for their recoverability and reusability over several cycles without a significant loss in activity. acs.org

These frameworks also catalyze C-C bond-forming reactions. The same series of MOFs effectively catalyze the nitroaldol (Henry) reaction between various aldehydes and nitroalkanes in water, highlighting their versatility. acs.org Another example involves an adenine-tagged Mn-based coordination polymer synthesized with isophthalic acid, which efficiently catalyzes the cycloaddition of CO₂ with epoxides to form cyclic carbonates under atmospheric pressure. acs.org The presence of both acidic (metal) and basic (adenine) sites within the coordination polymer is crucial for this transformation. acs.org

The catalytic efficiency of these materials can be influenced by their structural features. For example, a manganese-based coordination polymer synthesized with adenine (B156593) and isophthalic acid demonstrates notable catalytic activity in the conversion of carbon dioxide. acs.org The synergy between the isophthalic acid linker and the functional adenine tag creates a bifunctional catalyst. acs.org

Below is a table summarizing the catalytic applications of some this compound-based MOFs.

| MOF/Coordination Polymer | Metal Ion(s) | Organic Linker | Catalytic Reaction | Key Findings |

| [{Cu(L1)(DMF)}·DMF·H₂O]n | Copper(II) | 5-{(pyridin-4-ylmethyl)amino} isophthalic acid | Peroxidative oxidation of alcohols; Nitroaldol (Henry) reaction | Highly effective and reusable heterogeneous catalyst. acs.org |

| [Zn(L1)(H₂O)]n | Zinc(II) | 5-{(pyridin-4-ylmethyl)amino} isophthalic acid | Peroxidative oxidation of alcohols; Nitroaldol (Henry) reaction | Effective catalyst, though less so than the copper analogue. acs.org |

| [Cd(L1)]n | Cadmium(II) | 5-{(pyridin-4-ylmethyl)amino} isophthalic acid | Peroxidative oxidation of alcohols; Nitroaldol (Henry) reaction | Demonstrates catalytic activity in both reactions. acs.org |

| Adenine-tagged Mn-CP | Manganese(II) | Isophthalic acid and Adenine | Cycloaddition of CO₂ with epoxides | Efficient conversion under atmospheric pressure due to synergistic acidic and basic sites. acs.org |

Photoluminescence and Fluorescence Behavior

Many MOFs and coordination polymers based on this compound and its derivatives exhibit interesting photoluminescent properties. This behavior is often attributed to the electronic nature of the ligand, the metal-to-ligand or ligand-to-metal charge transfer, or the incorporation of luminescent metal ions, particularly lanthanides.

For example, coordination polymers constructed from 5-[(4-carboxyphenoxy)methyl]this compound and metal ions like cadmium(II) and manganese(II) have been synthesized and their luminescent properties studied. iucr.orgresearchgate.net A cadmium-based polymer, in particular, shows good fluorescence properties in the solid state at room temperature. researchgate.net Similarly, a one-dimensional Zn(II) coordination polymer based on 5-nitro-1,3-benzenedicarboxylic acid exhibits strong fluorescent emissions in the solid state. researchgate.net

The introduction of different metal ions can tune the photoluminescence of these materials. A series of homo- and hetero-metallic MOFs based on 5-methylisophthalic acid with Zn(II), Mn(II), and various lanthanide ions (Sm³⁺, Eu³⁺, Tb³⁺) have been synthesized, demonstrating tunable luminescent properties. acs.org The incorporation of lanthanide ions into a zinc-based framework can lead to characteristic emissions from the lanthanide centers. acs.org

MOFs based on 5-(1H-tetrazol-5-yl)isophthalic acid with cadmium(II) and zinc(II) also display intense photoluminescence in the solid state at room temperature. rsc.org The specific emission characteristics are dependent on the ligand and the metal center. A lanthanum-based MOF prepared from 5-amino-isophthalic acid exhibits strong emission at 558 nm upon excitation at 369 nm. researchgate.net

The table below details the photoluminescent properties of selected this compound-based materials.

| MOF/Coordination Polymer | Metal Ion(s) | Organic Linker | Excitation (nm) | Emission (nm) | Key Findings |

| [Zn(Im)₂(NO₂–BDC)]n | Zinc(II) | 5-nitro-1,3-benzenedicarboxylic acid | Not specified | Strong fluorescent emissions | Suitable as a blue-fluorescent material candidate. researchgate.net |

| {[Cd₂(C₁₆H₉O₇)(HCO₂)(C₁₀H₈N₂)₂(H₂O)]·H₂O}n | Cadmium(II) | 5-[(4-carboxyphenoxy)methyl]this compound | Not specified | Good fluorescence properties | Solid-state luminescence at room temperature. researchgate.net |

| {Cd₄(TZI)₂(OH)₂(H₂O)₄₆}n | Cadmium(II) | 5-(1H-tetrazol-5-yl)isophthalic acid | Not specified | Intense photoluminescence | Solid-state emission at room temperature. rsc.org |

| La-MOF | Lanthanum(III) | 5-amino-isophthalic acid and 1,2-phenylenediamine | 369 | 558 | Strong emission and selective sensing for Fe³⁺. researchgate.net |

| ZnIPA | Zinc(II) | Isophthalic acid | 300 | Bluish-green RTP | Exhibits strong room-temperature phosphorescence. frontiersin.org |

Photocatalytic Properties (e.g., photodegradation)

Certain MOFs derived from this compound analogues have shown promise as photocatalysts, particularly for the degradation of organic pollutants. Their porous nature and semiconductor-like properties allow them to absorb light and generate electron-hole pairs, which can then participate in redox reactions to break down contaminants.

A notable example is a samarium-based MOF, MOF-Sm, synthesized with 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid. researchgate.netrsc.orgrsc.org This MOF has been successfully employed as a photocatalyst for the degradation of the aromatic dye methyl violet under UV-vis irradiation. researchgate.netrsc.orgrsc.org The photocatalytic mechanism is attributed to the generation of reactive oxygen species upon light absorption, facilitated by the material's electronic band structure. rsc.orgrsc.org The band gap of the material, calculated using density of states (DOS) plots, is a key factor in its photocatalytic activity. rsc.orgrsc.org

Composites made from these MOFs can also enhance photocatalytic performance. For instance, a nanocomposite of a Zn(II) coordination polymer based on 1,3,5-benzenetricarboxylic acid (a close derivative) with activated carbon derived from agricultural waste showed improved photocatalytic activity in the degradation of methyl orange dye. bohrium.com Similarly, a nickel-based MOF using 1,3,5-benzenetricarboxylic acid has been investigated for the photocatalytic degradation of 4-nitrophenol, showing satisfactory results and the potential for reuse. tandfonline.com

The table below summarizes the photocatalytic applications of some of these materials.

| MOF | Metal Ion(s) | Organic Linker | Target Pollutant | Key Findings |

| MOF-Sm | Samarium(III) | 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | Methyl Violet | Offers reasonable photocatalytic degradation under UV-vis light. researchgate.netrsc.orgrsc.org |

| MOF-Ni | Nickel(II) | 1,3,5-benzenetricarboxylic acid | 4-Nitrophenol | Capable of degrading and mineralizing the pollutant; reusable. tandfonline.com |

| AC-ZnBTC | Zinc(II) | 1,3,5-benzenetricarboxylic acid and Activated Carbon | Methyl Orange | Nanocomposite shows enhanced photocatalytic activity. bohrium.com |

Photo-Responsive and Dynamic Properties (e.g., photo-transformation, photocontrolled fluorescence)

The incorporation of photo-responsive units into the structure of this compound-based MOFs can lead to materials whose properties can be controlled by light. This includes photochromism (reversible color change) and photocontrolled luminescence.

A zinc-based MOF, [Zn₃(IPA)₄MV], incorporating methyl viologen (MV) as a guest molecule within a framework of isophthalic acid (IPA), exhibits fast and reversible photochromism. mdpi.comencyclopedia.pub This behavior is driven by electron transfer between the host framework and the guest MV²⁺ cation upon UV-Vis irradiation. mdpi.comencyclopedia.pub This property has been explored for applications such as inkless and erasable printing. mdpi.comencyclopedia.pub

Lanthanide-based MOFs containing viologen units and isophthalic acid have also been synthesized, showing reversible discoloration in response to light. rsc.org A europium-based version of these MOFs not only changes color but also exhibits strong red fluorescence, allowing for dual-mode responsiveness. rsc.org

The dynamic nature of some coordination polymers, while not always photo-induced, is an important property. Hydrogen bonding arrangements in certain coordination polymers can lead to elastic frameworks that accommodate guests in a highly selective manner, a property described as dynamic porosity. researchgate.net While specific photo-responsive dynamic properties for this compound MOFs are an emerging area, the principles of incorporating photo-switchable linkers like diarylethenes and spiropyrans are well-established in the broader MOF field and applicable here. mdpi.com

| MOF | Metal Ion(s) | Linker(s) / Guest | Photo-Responsive Behavior | Mechanism |

| [Zn₃(IPA)₄MV] | Zinc(II) | Isophthalic acid, Methyl Viologen (guest) | Reversible photochromism | Electron transfer between host and guest. mdpi.comencyclopedia.pub |

| Eu₂Cl(m-bpybdc)L₂(NO₃)₂·(H₂O)₅ | Europium(III) | 1,1′-bis(3-carboxyphenyl)-4,4′-bipyridinium, Isophthalic acid | Reversible discoloration and fluorescence | Photo-induced changes in the viologen-based linker. rsc.org |

Potential in Advanced Materials for Specific Applications (e.g., anti-counterfeiting, sensors)

The unique luminescent and photo-responsive properties of this compound-based MOFs make them excellent candidates for advanced applications such as anti-counterfeiting and chemical sensing.

For anti-counterfeiting, MOFs that exhibit multi-modal luminescence are particularly valuable. Composite materials made from up-conversion nanospheres (UCNPs) and a cadmium-based MOF with 5,5'-oxydiisophthalic acid (a derivative of isophthalic acid) have been developed. acs.org These composites can display different colors under different excitation wavelengths (e.g., 254 nm and 980 nm) and can also respond to chemical stimuli like HCl gas, creating a high-security, multi-level anti-counterfeiting system. acs.org Similarly, lanthanide-based MOFs using 5-hydroxy-isophthalic acid can be used for dynamic multi-decryption anti-counterfeiting, where the luminescent signal is modulated by both UV light and humidity. bohrium.com Viologen-based lanthanide MOFs with isophthalic acid also show promise in this area due to their combined photochromic and fluorescent properties. rsc.org

In the realm of sensing, the luminescence of these MOFs can be quenched or enhanced in the presence of specific analytes. A lanthanum-based MOF synthesized from 5-amino-isophthalic acid shows high selectivity for sensing iron(III) ions through luminescence quenching. researchgate.net Dysprosium-based MOFs using the same 5-aminoisophthalic acid ligand have been shown to have a luminescence signal that varies depending on the solvent it is exposed to, paving the way for solvent sensors. mdpi.com Furthermore, a series of lanthanide MOFs constructed from 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid has been developed as a fluorescent sensor for methylmalonic acid, a biomarker for vitamin B₁₂ deficiency. rsc.org

| MOF/Composite | Metal Ion(s) | Linker(s) | Application | Principle of Operation |

| UCNPs@HPU-19b@Ln³⁺ | Cadmium(II), Yttrium(III), Ytterbium(III), Erbium(III) | 5,5'-oxydiisophthalic acid | Anti-counterfeiting | Dual-mode luminescence (up- and down-conversion) and reversible response to HCl gas. acs.org |

| LnHIP | Lanthanides (Eu³⁺, Tb³⁺, Gd³⁺) | 5-hydroxy-isophthalic acid | Anti-counterfeiting | Multi-decryption based on UV irradiation and water quenching of luminescence. bohrium.com |

| La-MOF | Lanthanum(III) | 5-amino-isophthalic acid | Sensor for Fe³⁺ | Selective luminescence quenching by iron(III) ions. researchgate.net |

| 1-Ln | Lanthanides (Eu³⁺, Tb³⁺) | 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid | Sensor for methylmalonic acid | High sensitivity and low detection limit via fluorescence. rsc.org |

| Dy-MOF | Dysprosium(III) | 5-aminoisophthalic acid | Solvent sensor | Luminescence signal varies with the polarity of the exposed solvent. mdpi.com |

Post-Synthetic Modification of MOFs Utilizing this compound Derivatives

Post-synthetic modification (PSM) is a powerful strategy to introduce new functionalities into MOFs that may not be compatible with the initial synthesis conditions. This involves chemically altering the MOF's organic linkers or metal nodes after the framework has been assembled. This compound derivatives are frequently used in this context, either as the initial building block to be modified or as the agent for modification.

One common approach is to use isophthalic acid linkers functionalized with a reactive group. For example, linkers based on isophthalic acid functionalized at the 5-position have been used to create new MOFs with the potential for PSM. bath.ac.uk A copper-based MOF constructed with 5-aminoisophthalic acid was first activated to create open metal sites, and then thiol-functionalized by grafting dithioglycol onto these sites. researchgate.net This modified MOF showed excellent performance in capturing mercury from both solutions and vapor. researchgate.net

Another powerful PSM technique is click chemistry. Porous coordination cages, which are discrete molecular analogues of MOFs, have been synthesized using isophthalic acid derivatives such as 5-azidoisophthalic acid and 5-propargylisophthalic acid. rsc.org These cages can then undergo rapid and efficient post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition reactions, allowing for the precise installation of desired functional groups. rsc.org This method highlights the utility of pre-installing "clickable" functional groups onto the isophthalic acid backbone before MOF or cage assembly. rsc.org

PSM allows for the creation of a diverse library of functional materials from a single parent MOF, tailoring properties like gas adsorption selectivity, catalytic activity, and sensing capabilities. bath.ac.uknih.gov

| Parent Material/Linker | Modification Strategy | Reagent/Reaction | Resulting Functionality | Application |

| Cu-MOF with 5-aminoisophthalic acid | Dative PSM at open metal sites | Dithioglycol | Thiol-functionalized pores | Mercury sorption. researchgate.net |

| Zirconium-based coordination cage | Covalent PSM (Click Chemistry) | Copper-catalyzed azide-alkyne cycloaddition | 1,2,3-triazole linkage with new functional groups | Tunable cage properties. rsc.org |

| MOFs with 5-functionalized isophthalic acid | General PSM | Various reactions depending on the functional group | Tailored pore environments | Potential for enhanced gas separation and catalysis. bath.ac.uk |

Compound Names Table

| Abbreviation/Name | Full Chemical Name |

| This compound | This compound |

| H₂IPA | Isophthalic acid (this compound) |

| 5-{(pyridin-4-ylmethyl)amino} isophthalic acid | 5-((pyridin-4-ylmethyl)amino)this compound |

| Adenine | 9H-Purin-6-amine |

| 5-[(4-carboxyphenoxy)methyl]this compound | 5-((4-carboxy-phenoxy)methyl)this compound |

| 5-nitro-1,3-benzenedicarboxylic acid | 5-nitrothis compound |

| 5-methylisophthalic acid | 5-methylthis compound |

| 5-(1H-tetrazol-5-yl)isophthalic acid | 5-(1H-tetrazol-5-yl)this compound |

| 5-amino-isophthalic acid | 5-aminothis compound |

| 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid | 5-(1H-1,2,4-triazol-1-yl)this compound |

| 1,3,5-benzenetricarboxylic acid | Benzene-1,3,5-tricarboxylic acid |

| 5,5'-oxydiisophthalic acid | 5,5'-oxybis(this compound) |

| 5-hydroxy-isophthalic acid | 5-hydroxythis compound |

| 1,1′-bis(3-carboxyphenyl)-4,4′-bipyridinium | 1,1'-bis(3-carboxyphenyl)-[4,4'-bipyridine]-1,1'-diium |

| 5-(4-(tetrazol-5-yl)phenyl)isophthalic acid | 5-(4-(1H-tetrazol-5-yl)phenyl)this compound |

| 5-azidoisophthalic acid | 5-azidothis compound |

| 5-propargylisophthalic acid | 5-(prop-2-yn-1-yl)this compound |

| Dithioglycol | Ethane-1,2-dithiol |

| Methyl Viologen | 1,1'-dimethyl-4,4'-bipyridinium |

Supramolecular Chemistry and Self Assembly of Benzene 1,3 Dicarboxylic Acid Systems

Formation of Cocrystals and Multicomponent Organic Materials

The designed synthesis of cocrystals and other multicomponent organic materials is a central theme in crystal engineering. Benzene-1,3-dicarboxylic acid is a versatile component in this endeavor due to its ability to form robust hydrogen-bonded networks with complementary molecules. The resulting supramolecular solids can exhibit unique structural topologies and functional properties. rsc.org

The process of cocrystallization involves combining two or more different neutral molecules in a single crystal lattice through non-covalent interactions. The use of components with complementary functional groups, such as the carboxylic acid groups of isophthalic acid and pyridine (B92270) groups on other molecules, is a common and effective strategy for synthesizing these materials. nih.gov

Research has demonstrated the successful formation of cocrystals between this compound and a variety of co-formers. For instance, cocrystallization with 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (4-bpt) has yielded polymorphic forms with distinct three-dimensional and double-layer networks. rsc.org Similarly, reaction with 1,2-bis(4-pyridyl)ethene (bpe) results in cocrystals where the constituent molecules are linked into extended one-dimensional zigzag chains. nih.gov The interaction with 18-crown-6 (B118740) has also led to the growth of supramolecular cocrystals. iucr.orgnih.gov

The structure of these multicomponent materials is highly dependent on the substituents of the isophthalic acid derivative, which can influence the resulting hydrogen-bonding patterns and lead to diverse supramolecular architectures. rsc.org This highlights the potential for rational design of crystalline materials with specific network geometries. rsc.orgnih.gov The choice of crystallization conditions and solvents can also play a critical role; in one case, crystallization of trimesic acid (benzene-1,3,5-tricarboxylic acid) and a ketone derivative from methanol (B129727) alone produced a salt, while crystallization from a methanol and phenol (B47542) mixture yielded a neutral cocrystal. acs.org

| Co-former Molecule | Resulting Supramolecular Structure | Reference |

| 1,2-bis(4-pyridyl)ethene (bpe) | One-dimensional zigzag chain | nih.gov |

| 4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole (4-bpt) | 3-D and double-layer networks (polymorphs) | rsc.org |

| 18-crown-6 with 5-hydroxyisophthalic acid | Centrosymmetric triclinic space group P-1 | nih.gov |

| 2,1,3-benzoselenadiazole (B1677776) | 1:1 and 2:1 cocrystals with similar packing to pure isophthalic acid | mdpi.com |

Intermolecular Interactions Driving Supramolecular Assembly

The stability and structure of the supramolecular architectures formed by this compound are dictated by a combination of non-covalent interactions. The selectivity and directionality of these forces, primarily classical hydrogen bonds and π–π stacking, are crucial for the self-assembly process. acs.org

Hydrogen bonding is the predominant intermolecular interaction governing the assembly of this compound systems. acs.org The carboxylic acid groups can act as both hydrogen bond donors (the hydroxyl proton) and acceptors (the carbonyl oxygen), allowing for the formation of robust and directional connections.

The most common hydrogen-bonding motif is the carboxylic acid dimer, a cyclic homosynthon formed by two O-H···O bonds between a pair of isophthalic acid molecules. mdpi.com This interaction is a key feature in the crystal structure of pure isophthalic acid. mdpi.com In multicomponent systems, heterosynthons are frequently observed. A prime example is the O-H···N hydrogen bond, which readily forms between the carboxylic acid group of isophthalic acid and a nitrogen atom on a pyridine-containing molecule. nih.gov In the cocrystal of this compound and 1,2-bis(4-pyridyl)ethene, these O-H···N bonds link the molecules into extended chains, with O···N distances measured at 2.597(2) Å and 2.618(2) Å. nih.gov

In cocrystals with molecules that are also hydrogen bond donors and acceptors, such as 18-crown-6 and its derivatives with 5-hydroxyisophthalic acid, complex networks of strong O-H···O hydrogen bonds are established, contributing significantly to the stability of the crystal lattice. nih.goviucr.org Computational studies on cocrystals of isophthalic acid and 2,1,3-benzoselenadiazole have quantified the strength of the cyclic heterosynthon formed by an O–H···N hydrogen bond and a N–Se···O chalcogen bond at approximately 9.00 kcal/mol, demonstrating its key role in crystal design, though it is weaker than the much stronger [COOH]₂ cyclic homosynthon (14.00 kcal/mol). mdpi.com

| Hydrogen Bond Type | System/Context | Interaction Details | Reference |

| O-H···N | This compound–1,2-bis(4-pyridyl)ethene cocrystal | Links molecular units into a 1D zigzag chain. O···N distances: 2.597(2) Å and 2.618(2) Å. | nih.gov |

| O-H···O | 18-crown-6 with isophthalic acid derivatives | Primary interaction associating the molecules in the supramolecular cocrystal. | nih.goviucr.org |

| O-H···O | Pure isophthalic acid crystals | Forms a strong cyclic homosynthon ([COOH]₂) with an interaction energy of 14.00 kcal/mol. | mdpi.com |

| O-H···N (with chalcogen bond) | Isophthalic acid and 2,1,3-benzoselenadiazole cocrystal | Forms a cyclic supramolecular heterosynthon with an energy of ~9.00 kcal/mol. | mdpi.com |

In addition to hydrogen bonding, π–π stacking interactions play a significant role in the organization of this compound systems. libretexts.org These interactions occur between the aromatic rings of adjacent molecules and are crucial for building three-dimensional frameworks from one- or two-dimensional hydrogen-bonded networks. nih.gov

In the cocrystal of this compound and 1,2-bis(4-pyridyl)ethene, adjacent one-dimensional chains formed by hydrogen bonds are interconnected through π–π interactions between pairs of molecules, with centroid-centroid distances ranging from 3.5751(15) Å to 3.9306(15) Å. nih.gov Similarly, in cocrystals of 18-crown-6 with isophthalic acid derivatives, π···π stacking interactions are observed alongside hydrogen bonds. nih.gov

Self-Assembly of Benzene-1,3,5-tricarboxamides and Related Motifs

Benzene-1,3,5-tricarboxamides (BTAs) are C₃-symmetrical discotic molecules that serve as exemplary building blocks for supramolecular polymers. rsc.orgtue.nl Their structure, featuring a central benzene (B151609) core with three radiating amide groups, facilitates the formation of extensive, threefold intermolecular hydrogen-bonding networks. smolecule.com This strong and directional interaction, combined with π-π stacking of the benzene cores, drives the cooperative self-assembly of BTA monomers into highly ordered, one-dimensional columnar structures. tue.nlrsc.org

The primary mode of self-assembly for BTA derivatives is the formation of one-dimensional fibrous structures. acs.orgtue.nl In aqueous solutions, water-soluble BTAs, often functionalized with hydrophilic chains like polyethylene (B3416737) glycol (PEG), assemble into long, nanometer-sized rod-like structures or fibers. rsc.orgacs.org These assemblies can be considered supramolecular polymers, where the individual BTA molecules act as monomers. tue.nlnih.gov

The formation of these fibers is a hierarchical process. The BTA cores stack on top of each other, stabilized by π-stacking and a network of amide-amide hydrogen bonds, to form the core of the fiber. nih.gov The peripheral side chains, which can be tuned to control solubility and functionality, are exposed to the solvent. nih.gov This modularity allows for the creation of functional biomaterials that can mimic the fibrous structures found in the native extracellular matrix. rsc.orgnih.gov For instance, by tuning the hydrophobic substituents on a BTA hydrogelator, fibrous hydrogels with widely varying viscoelastic properties can be produced. nih.gov

Under specific conditions, the self-assembly of BTA derivatives can proceed beyond simple fibers to form more complex two- and three-dimensional objects like membranes and hollow nanotubes. acs.orgtue.nl This phenomenon, known as polymorphism, allows a single type of molecule to form multiple distinct structures in response to its environment. acs.orgtue.nlnih.gov

The functionalization of water-soluble BTAs with carboxylic acid groups has been shown to be a key strategy for inducing the formation of these advanced structures. acs.orgtue.nl The introduction of this additional directional interaction, alongside the primary BTA hydrogen bonding and hydrophobic effects, can guide the assembly into membranes or tubes. nih.gov For example, a family of carboxylic acid-functionalized BTAs was reported to self-assemble in water into one-dimensional fibers, membranes, and hollow nanotubes. acs.orgtue.nl Cryo-TEM and SAXS data confirmed that one specific derivative formed elongated, well-ordered nanotubes at elevated temperatures, a process that was found to be reversible. acs.orgtue.nl The formation of these complex architectures is often a delicate balance of intermolecular forces and can be influenced by external factors such as temperature, concentration, and pH. rsc.orgnih.gov

Two-Dimensional (2D) Supramolecular Networks (e.g., Honeycomb Structures, Kagomé and NbO Nets)

This compound and its functionalized analogues are key components in the construction of a variety of 2D supramolecular networks. The architecture of these networks can be precisely controlled through the choice of molecular building blocks, metal ions, and solvent conditions.

Notable examples include honeycomb-like porous networks, which can be formed from derivatives such as dehydrobenzo acs.organnulene (DBA) functionalized with an isophthalic acid unit. acs.org These structures create well-defined nanowells that are periodically functionalized by cyclic hexamers of hydrogen-bonded isophthalic acid groups. acs.org Similarly, 5-sulfoisophthalic acid, when complexed with copper, forms a pseudo-honeycomb coordination net. rsc.org This structure is described as a "pseudo" honeycomb because the coordinating lone pairs of the sulfonate groups are directed out of the plane of the isophthalic acid moiety, resulting in a ruffled, non-planar hexagonal framework. rsc.org

More complex topologies like the Kagomé lattice and NbO nets have been synthesized using 5-(N-phthalimide)isophthalic acid, a bulky derivative of this compound. acs.org The reaction of this ligand with copper(II) chloride yields either a Kagomé lattice or an NbO net, with the specific outcome being dependent on the solvent used during the reaction. acs.org An NbO topology has also been achieved by linking Zn₂(CO₂)₄ units with a ligand derived from two isophthalic acid units. researchgate.net While isophthalic acid itself does not typically form extensive porous networks through hydrogen bonding alone, its derivatives are crucial in engineering these sophisticated 2D structures. rsc.orgacs.org

| Isophthalic Acid Derivative | Linker/Metal | Network Type | Key Structural Feature | Reference |

|---|---|---|---|---|

| Dehydrobenzo acs.organnulene (DBA) with an isophthalic acid unit | Hydrogen Bonds | Honeycomb | Porous network with nanowells functionalized by cyclic hexamers of isophthalic acid units. | acs.org |

| 5-Sulfoisophthalic acid | Copper (Cu) | Pseudo-Honeycomb | A ruffled, non-planar hexagonal structure due to the orientation of the sulfonate groups. | rsc.org |

| 5-(N-phthalimide)isophthalic acid | Copper(II) Chloride (CuCl₂) | Kagomé Lattice or NbO Net | The resulting network is dependent on the reaction solvent. | acs.org |

| 5,5′-(1,2-ethynyl)bis-1,3-benzenedicarboxylic acid | Zinc (Zn) | NbO Topology | Formed by linking Zn₂(CO₂)₄ paddlewheel units. | researchgate.net |

Temperature-Induced Phase Transformations in Supramolecular Assemblies

The supramolecular assemblies formed by isophthalic acid derivatives can exhibit dynamic behavior, undergoing structural phase transformations in response to temperature changes. These transformations are driven by the delicate balance of enthalpic and entropic contributions to the system's free energy. acs.org

A significant example involves a tetra-acid containing two isophthalic acid segments. At room temperature, it forms a hydrogen-bonded layered structure. mdpi.com However, when synthesized hydrothermally at 160 °C, it rearranges into a chiral, hydrogen-bonded tube-like structure. mdpi.com This transformation is attributed to the temperature-induced rotation of a C-N bond within the molecule, which alters the orientation of the isophthalic acid units. mdpi.com

Similarly, coordination polymers of 5-aminodiacetic isophthalic acid with copper(II) ions demonstrate a temperature-triggered structural change. rsc.org A block-like crystal structure formed at a lower temperature transforms into a sheet-like crystal structure when heated to and maintained at 80 °C for 12 hours. rsc.org This change is accompanied by a shift in the magnetic properties of the material, from ferromagnetic coupling in the initial state to a different magnetic behavior in the transformed state. rsc.org Such transitions highlight the potential to switch the properties of these materials by external thermal stimuli.

| Isophthalic Acid Derivative | Low-Temperature Phase | High-Temperature Phase | Transition Temperature | Reference |

|---|---|---|---|---|

| Tetra-acid with isophthalic acid segments | H-bonded layer structure | Chiral H-bonded tube structure | 160 °C (synthesis condition) | mdpi.com |

| 5-Aminodiacetic isophthalic acid with Cu(II) | 1D zigzag chain (block crystal) | 1D double chain (sheet crystal) | 80 °C | rsc.org |

Polymorphism in Aqueous Supramolecular Systems

In aqueous environments, the self-assembly of isophthalic acid derivatives can lead to polymorphism, where a single type of molecule assembles into multiple distinct structures. researchgate.netnih.gov This phenomenon is well-documented in related systems like benzene-1,3,5-tricarboxamides (BTAs) functionalized with carboxylic acid groups, which can form one-dimensional fibers, membranes, or hollow nanotubes in water. acs.orgtue.nl

The specific polymorph that forms is often dependent on subtle changes in molecular structure or environmental conditions like temperature. nih.govacs.org For instance, a BTA derivative featuring a carboxylic acid at the end of a hydrophobic spacer arm can form well-ordered, elongated nanotubes at elevated temperatures. nih.gov At these temperatures, the system has increased dynamics, allowing it to overcome kinetic traps and anneal into a thermodynamically stable, well-defined nanotube structure. At lower temperatures, the same molecule is "frozen" into a variety of less-defined structures. nih.gov The insolubility of isophthalic acid itself in pure water often necessitates the use of co-solvents or the addition of a base, which can also influence the resulting supramolecular structures. coastal.edu Furthermore, derivatives of 5-aminoisophthalic acid have been shown to act as additives that can control which polymorph of L-glutamic acid crystallizes from an aqueous solution. tandfonline.com

Hierarchical Structures and Guest Molecule Confinement

A defining feature of the supramolecular chemistry of isophthalic acid is its ability to form hierarchical structures, where primary assemblies act as building blocks for larger, more complex superstructures. psu.edu These multi-level architectures often feature well-defined cavities capable of confining guest molecules.

A classic example is the hierarchical assembly of isophthalic acid and coronene (B32277). psu.edu At the primary level, six isophthalic acid molecules form a cyclic hexamer around a single coronene molecule through hydrogen bonding. At the next level, these discrete coronene-isophthalic acid clusters pack together into a close-packed hexagonal network. psu.edu

This principle has been extended to create highly ordered multi-component systems. For example, a 2D honeycomb network formed from a DBA derivative with isophthalic acid units features two distinct types of nanowells. acs.org These different-sized pores allow for the site-selective and simultaneous confinement of two different guest molecules: coronene and hexakis[4-(phenylethynyl)phenylethynyl]benzene (HPEPEB). acs.org Similarly, 5-alkylamido isophthalic acid derivatives self-assemble hierarchically, first into cyclic hexamers, which then stack to form fibers that entangle into a 3D network capable of gelling solvents and adsorbing dye molecules. nih.gov The confinement is not static; in some systems, a temperature-induced phase transformation from a porous to a close-packed structure can trigger the release of a confined guest molecule. nih.govmpg.de

| Host System (Isophthalic Acid Derivative) | Guest Molecule(s) | Key Feature | Reference |

|---|---|---|---|

| Isophthalic acid cyclic hexamer | Coronene | Hierarchical assembly of host-guest clusters into a close-packed network. | psu.edu |

| DBA with isophthalic acid unit | Coronene and HPEPEB | Site-selective confinement of two different guests in different-sized pores. | acs.org |

| 5-Alkylamido isophthalic acid | Solvent molecules, Dyes | Hierarchical formation of fibers into a 3D network for gelation and adsorption. | nih.gov |

| 5-Sulfoisophthalic acid with copper | Pyridine, Water | Guest solvent molecules occupy channels within a pseudo-honeycomb framework. | rsc.org |

| Benzene-1,3,5-triyl-tribenzoic acid (related system) | Macrocycle (mt-33) | Guest is confined in honeycomb network and released upon temperature-induced phase change. | nih.govmpg.de |

Polymer Science and Material Development Based on Benzene 1,3 Dicarboxylic Acid

Utilization as a Monomer in Polymer Synthesis

Benzene-1,3-dicarboxylic acid is a key monomer in the production of various commercially significant polymers through polycondensation reactions. thechemco.com It is frequently used in the form of its more reactive derivative, isophthaloyl chloride, or as purified isophthalic acid (PIA). ncl.res.inthechemco.com The meta-linkage of the carboxylic acid groups in the benzene (B151609) ring disrupts the linear chain packing that is characteristic of polymers made from its para-isomer, terephthalic acid. This structural feature is instrumental in engineering polymers with specific desired properties. ncl.res.in

Key polymer classes synthesized using this compound include:

Polyesters: It is a vital component in the production of polyethylene (B3416737) terephthalate (B1205515) (PET) resins for beverage bottles and food packaging, where it is mixed with terephthalic acid. wikipedia.org The inclusion of isophthalic acid reduces the crystallinity of PET, which enhances the clarity and productivity of bottle manufacturing. thechemco.com It is also fundamental in creating unsaturated polyester (B1180765) resins (UPRs), which are widely used in composites, coatings, and adhesives. greenchemindustries.comunityurethane.com

Polyamides: Isophthalic acid is a precursor to high-performance aromatic polyamides, such as the fire-resistant material Nomex. wikipedia.org Research has focused on synthesizing novel polyamides by reacting isophthalic acid derivatives with various diamines to create polymers with improved solubility and processability while maintaining good thermal stability. ncl.res.inrepositorioinstitucional.mx

Polybenzimidazole (PBI): This high-performance polymer, known for its exceptional thermal and chemical stability, is produced from isophthalic acid. wikipedia.orgthechemco.com

Poly(ester-amide)s: These polymers combine the properties of both polyesters and polyamides and can be synthesized using isophthalic acid derivatives. acs.orgresearchgate.net

The incorporation of isophthalic acid generally leads to polymers with the following characteristics:

Improved Solubility and Processability: The meta-catenation disturbs chain regularity, leading to better solubility in organic solvents. ncl.res.in